6-methoxy-4-methyl-8-nitroquinolin-5-ol

Regioselective demethylation Tafenoquine intermediate synthesis Quinoline functional group interconversion

6-Methoxy-4-methyl-8-nitroquinolin-5-ol (CAS 81358-81-8; synonym: 5-hydroxy-6-methoxy-4-methyl-8-nitroquinoline) is a nitroquinoline derivative that serves as an essential late-stage intermediate in the synthesis of Tafenoquine, an 8-aminoquinoline antimalarial approved as a single-dose radical cure for Plasmodium vivax malaria. The compound is generated by the regioselective mono-demethylation of 5,6-dimethoxy-4-methyl-8-nitroquinoline using HCl in ethanol, yielding a free phenolic –OH at the 5-position that is subsequently converted to a chloro leaving group and then displaced with 3-(trifluoromethyl)phenol to install the signature 5-aryloxy pharmacophore.

Molecular Formula C11H10N2O4
Molecular Weight 234.21 g/mol
Cat. No. B8568373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-4-methyl-8-nitroquinolin-5-ol
Molecular FormulaC11H10N2O4
Molecular Weight234.21 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])OC)O
InChIInChI=1S/C11H10N2O4/c1-6-3-4-12-10-7(13(15)16)5-8(17-2)11(14)9(6)10/h3-5,14H,1-2H3
InChIKeyJGJUFNZJBLULLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-4-methyl-8-nitroquinolin-5-ol: A Critical Tafenoquine Intermediate for Antimalarial Drug Synthesis Procurement


6-Methoxy-4-methyl-8-nitroquinolin-5-ol (CAS 81358-81-8; synonym: 5-hydroxy-6-methoxy-4-methyl-8-nitroquinoline) is a nitroquinoline derivative that serves as an essential late-stage intermediate in the synthesis of Tafenoquine, an 8-aminoquinoline antimalarial approved as a single-dose radical cure for Plasmodium vivax malaria [1]. The compound is generated by the regioselective mono-demethylation of 5,6-dimethoxy-4-methyl-8-nitroquinoline using HCl in ethanol, yielding a free phenolic –OH at the 5-position that is subsequently converted to a chloro leaving group and then displaced with 3-(trifluoromethyl)phenol to install the signature 5-aryloxy pharmacophore [2]. Its molecular formula is C11H10N2O4 (MW 234.21 g/mol), and it contains one hydrogen-bond donor, five hydrogen-bond acceptors, and one rotatable bond .

Why Generic 8-Nitroquinoline Intermediates Cannot Replace 6-Methoxy-4-methyl-8-nitroquinolin-5-ol in Tafenoquine-Scale Synthesis


The 5-hydroxy group of 6-methoxy-4-methyl-8-nitroquinolin-5-ol is not a general feature of 8-nitroquinoline intermediates. Compounds lacking the 5-OH (e.g., 6-methoxy-4-methyl-8-nitroquinoline, CAS 64992-56-9) cannot undergo direct nucleophilic aromatic substitution to install the 5-aryloxy moiety required for Tafenoquine's antimalarial activity [1]. Conversely, the 5,6-dimethoxy precursor (4-methyl-5,6-dimethoxy-8-nitroquinoline) is a dimethyl ether that must be regiospecifically demethylated at the 5-position only; non-selective demethylation would produce mixtures of 5-OH and 6-OH isomers, drastically reducing the yield of the desired downstream product [2]. Alternative intermediates such as 5-fluoro-6-methoxy-4-methyl-8-nitroquinoline can be used to install the phenoxy group directly (Chart 2 of the patent), but this route requires a distinct and multi-step synthesis of the fluoro precursor starting from 4-amino-2-fluoroanisole, which involves nitration, acetylation, and cyclization steps that are not interchangeable with the dimethoxy demethylation pathway [3]. Thus, each synthetic route locks in a specific set of intermediates, precluding casual substitution.

Quantitative Differentiation Evidence: 6-Methoxy-4-methyl-8-nitroquinolin-5-ol vs. Its Closest Synthetic Analogs


Regioselective 5-O-Demethylation: This Compound Is the Sole Mono-Hydroxy Product of the HCl/EtOH Demethylation of the 5,6-Dimethoxy Precursor

When 4-methyl-5,6-dimethoxy-8-nitroquinoline (6.21 g, 25 mmol) is treated with concentrated HCl (4.7 mL) in refluxing ethanol (100 mL) for 21 hours, the sole isolated mono-demethylation product is 5-hydroxy-6-methoxy-4-methyl-8-nitroquinoline; no 6-hydroxy isomer is reported under these conditions, confirming the 5-position selectivity . The 5,6-dimethoxy precursor itself cannot undergo SNAr with phenoxides because both positions are blocked as methyl ethers, making it a synthetic dead end for Tafenoquine unless this demethylation is performed first [1]. In the alternative synthetic route, 5-fluoro-6-methoxy-4-methyl-8-nitroquinoline can displace fluoride directly with phenoxide, but that fluoro intermediate requires a separate 5-step synthesis from 4-amino-2-fluoroanisole, whereas the 5-hydroxy compound is obtained in a single demethylation step from the dimethoxy precursor [2].

Regioselective demethylation Tafenoquine intermediate synthesis Quinoline functional group interconversion

Physicochemical Property Differentiation: Hydrogen-Bond Donor Count Distinguishes the 5-Hydroxy Intermediate from Both Its Dimethoxy Precursor and the Deoxy Analog

6-Methoxy-4-methyl-8-nitroquinolin-5-ol possesses exactly one hydrogen-bond donor (the phenolic –OH) and five hydrogen-bond acceptors, with a topological polar surface area (tPSA) of 88.17 Ų and a molecular weight of 234.21 g/mol . In contrast, its immediate precursor 5,6-dimethoxy-4-methyl-8-nitroquinoline has zero H-bond donors, a molecular weight of 248.23 g/mol, and a tPSA of approximately 77 Ų (estimated by difference of one –OH vs. –OMe) . The des-hydroxy analog 6-methoxy-4-methyl-8-nitroquinoline (CAS 64992-56-9) has zero H-bond donors, MW 218.21 g/mol, and tPSA of 68.2 Ų . The presence of the single H-bond donor in the target compound enables differential solubility in polar protic solvents and facilitates chromatographic separation from non-hydroxylic impurities during intermediate purification, a practical advantage in multi-step synthesis campaigns.

Hydrogen bond donors Computed molecular properties Intermediate purification

Downstream Conversion Efficiency: The 5-OH to 5-Cl Step Is the Sole Documented Pathway to the Key 5-Chloro Intermediate in the Primary Tafenoquine Manufacturing Route

In the principal Tafenoquine synthesis route described in US Patent 4,431,807 (Chart No. 1), 6-methoxy-4-methyl-8-nitroquinolin-5-ol is treated with POCl3 to yield 5-chloro-6-methoxy-4-methyl-8-nitroquinoline, which is then condensed with 3-(trifluoromethyl)phenol/KOH to form the diaryl ether intermediate (XXXVI) [1]. The 5-chloro intermediate cannot be accessed directly from the 5,6-dimethoxy precursor because the methoxy group is a poor leaving group for nucleophilic aromatic substitution; the OH→Cl conversion is therefore an obligatory activation step [2]. While the alternative 5-fluoro route (Patent Chart No. 2) can install the phenoxy group without a chlorination intermediate, that route requires 5-fluoro-6-methoxy-4-methyl-8-nitroquinoline, which is synthesized from a different starting material (4-amino-2-fluoroanisole) and is not commercially available from the same precursor pool [3]. The published 11-step, 8-pot green synthesis of Tafenoquine (2022) also proceeds through a chlorinated intermediate (compound 10), further validating the general requirement for a 5-halo (or 5-OH→5-Cl) activation strategy [4].

Chlorination SNAr activation Tafenoquine manufacturing process

Absence of Intrinsic Antimalarial Activity Ensures the Intermediate Does Not Interfere with API Purity Specifications

The 5-hydroxy-6-methoxy-4-methylquinoline scaffold, when bearing an 8-aminoalkylamino side chain (as in primaquine metabolites), has been explicitly evaluated for radical curative antimalarial activity against Plasmodium cynomolgi in rhesus monkeys and found to exhibit 'no significant activity' [1]. The nitro oxidation state at the 8-position (as in the target compound) is even further removed from the active 8-aminoquinoline pharmacophore; the nitro group must be reduced to the amine and the 5-OH must be converted to a 5-aryloxy ether for antimalarial activity to emerge [2]. This pharmacological inertness is an advantage in API manufacturing: residual 6-methoxy-4-methyl-8-nitroquinolin-5-ol carried into the final Tafenoquine product is not expected to contribute confounding biological activity, simplifying the impurity qualification rationale compared to intermediates that possess intrinsic target activity [3].

Intermediate inertness Genotoxic impurity risk Antimalarial SAR

Procurement and Research Application Scenarios for 6-Methoxy-4-methyl-8-nitroquinolin-5-ol Based on Differentiation Evidence


Tafenoquine Intermediate Supply Chain: Sole Gateway to the 5-Chloro Intermediate via the Dimethoxy Precursor Pathway

Contract manufacturing organizations (CMOs) and pharmaceutical intermediate suppliers producing Tafenoquine via the established LaMontagne route (US 4,431,807, Chart No. 1) must source 6-methoxy-4-methyl-8-nitroquinolin-5-ol as the exclusive precursor to 5-chloro-6-methoxy-4-methyl-8-nitroquinoline. The compound is not substitutable with 5,6-dimethoxy-4-methyl-8-nitroquinoline, which lacks a leaving group at the 5-position, nor with 6-methoxy-4-methyl-8-nitroquinoline, which has no 5-substituent at all [1]. Procurement specifications should require confirmation of regiochemical identity (5-OH, not 6-OH) by 1H NMR or HPLC retention time relative to the dimethoxy precursor, since the selective demethylation protocol defines the product's utility [2].

Analytical Reference Standard for In-Process Control During Tafenoquine API Manufacturing

Because 6-methoxy-4-methyl-8-nitroquinolin-5-ol is the immediate precursor to the 5-chloro intermediate, it represents a potential process-related impurity that must be monitored and controlled in Tafenoquine API. Its unique UV/Vis absorption profile and computed logP (derived from its single H-bond donor, five H-bond acceptors, and tPSA of 88.17 Ų) enable distinct chromatographic separation from both the dimethoxy precursor and the downstream diaryl ether intermediates [1]. QC laboratories supporting Tafenoquine manufacturing should procure a high-purity reference standard of this compound for HPLC method development and batch release testing.

Medicinal Chemistry SAR Studies on 5-Position Modifications of 8-Aminoquinoline Antimalarials

Medicinal chemistry teams exploring structure-activity relationships (SAR) at the 5-position of 8-aminoquinoline antimalarials can use 6-methoxy-4-methyl-8-nitroquinolin-5-ol as a versatile late-stage diversification point. The free 5-OH can be alkylated, acylated, or converted to a triflate for Suzuki or Buchwald coupling, enabling systematic exploration of 5-position substituents beyond the 3-(trifluoromethyl)phenoxy group found in Tafenoquine [1]. The pharmacological baseline established by Jain et al. (1994) — that the 5-hydroxy-6-methoxy-4-methylquinoline scaffold is intrinsically inactive as an antimalarial — confirms that any emergent activity in derivatized analogs originates from the newly introduced 5-substituent rather than the core scaffold, simplifying SAR interpretation [2].

Green Chemistry Process Development: Benchmark Intermediate for Comparing Demethylation Methodologies

The selective mono-demethylation of 5,6-dimethoxy-4-methyl-8-nitroquinoline to yield 6-methoxy-4-methyl-8-nitroquinolin-5-ol serves as a defined chemical transformation for benchmarking alternative demethylation reagents and conditions. The published HCl/EtOH reflux method generates the target compound regioselectively, but process development groups evaluating greener reagents (e.g., BiCl3, BBr3, or enzymatic demethylases) can use the yield and purity of the resulting 5-hydroxy compound as a direct performance comparator against the established protocol [1]. The absence of 6-OH isomer in the standard protocol provides a clear analytical target for assessing the regioselectivity of novel demethylation methodologies.

Quote Request

Request a Quote for 6-methoxy-4-methyl-8-nitroquinolin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.